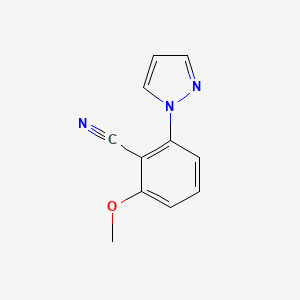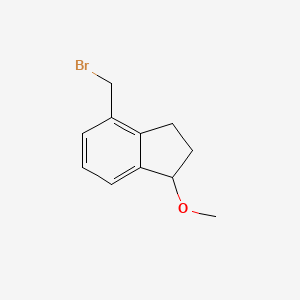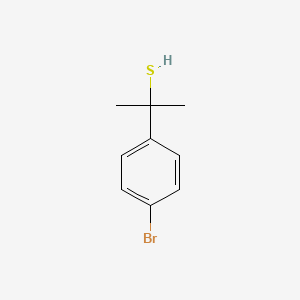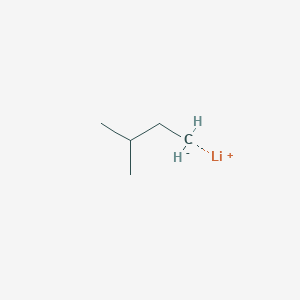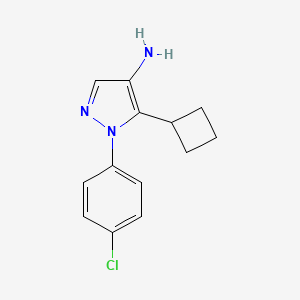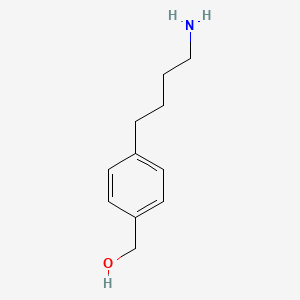
(4-(4-Aminobutyl)phenyl)methanol
概要
説明
(4-(4-Aminobutyl)phenyl)methanol is an organic compound belonging to the class of phenylbutylamines It consists of a phenyl group substituted at the fourth carbon by a butan-1-amine, with a hydroxymethyl group attached to the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Aminobutyl)phenyl)methanol can be achieved through several methods. One common approach involves the reaction of 4-(4-Hydroxymethylphenyl)butan-1-ol with ammonia or an amine under suitable conditions. This reaction typically requires a catalyst and may be carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may include steps such as purification and crystallization to obtain the final product in high purity.
化学反応の分析
Types of Reactions
(4-(4-Aminobutyl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 4-(4-Carboxyphenyl)butylamine
Reduction: 4-(4-Hydroxymethylphenyl)butanol
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
(4-(4-Aminobutyl)phenyl)methanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biological systems and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (4-(4-Aminobutyl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
類似化合物との比較
Similar Compounds
Butylamine: A simpler amine with a butyl group.
Phenylbutylamine: Lacks the hydroxymethyl group.
4-Phenylbutylamine: Similar structure but without the hydroxymethyl substitution.
Uniqueness
(4-(4-Aminobutyl)phenyl)methanol is unique due to the presence of both the hydroxymethyl and butylamine groups, which confer distinct chemical and biological properties
特性
分子式 |
C11H17NO |
|---|---|
分子量 |
179.26 g/mol |
IUPAC名 |
[4-(4-aminobutyl)phenyl]methanol |
InChI |
InChI=1S/C11H17NO/c12-8-2-1-3-10-4-6-11(9-13)7-5-10/h4-7,13H,1-3,8-9,12H2 |
InChIキー |
PELYVBRUCDALKN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CCCCN)CO |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

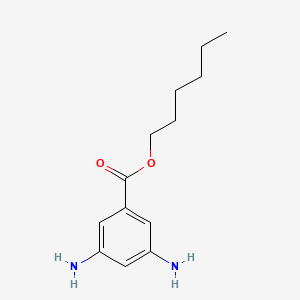
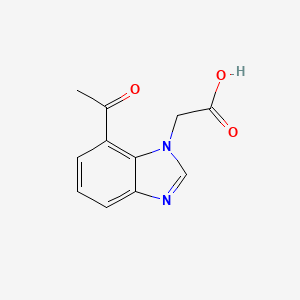
![5-Phenyl-6-(triethylsilyl)-7-H-pyrrolo[2,3-d]pyrimidin-4-ylamine](/img/structure/B8413722.png)
![4-[2-(5-Methyl-2-nitro-phenyl)ethyl]morpholine](/img/structure/B8413723.png)
